molecular formula C17H22N2O4S B383164 Ethyl 4-(3,4-dimethoxyphenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate CAS No. 144460-03-7

Ethyl 4-(3,4-dimethoxyphenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B383164
CAS No.: 144460-03-7
M. Wt: 350.4g/mol
InChI Key: WYOMTZJUOAMWGI-UHFFFAOYSA-N
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Description

Ethyl 4-(3,4-dimethoxyphenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a dihydropyrimidinone (DHPM) derivative characterized by a 3,4-dimethoxyphenyl group at position 4, methyl substituents at positions 1 and 6, and a thioxo (C=S) moiety at position 2. The 3,4-dimethoxyphenyl substituent confers electron-donating properties, which may enhance binding to biological targets through π-π interactions or hydrogen bonding.

Properties

IUPAC Name

ethyl 6-(3,4-dimethoxyphenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S/c1-6-23-16(20)14-10(2)19(3)17(24)18-15(14)11-7-8-12(21-4)13(9-11)22-5/h7-9,15H,6H2,1-5H3,(H,18,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOMTZJUOAMWGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=S)NC1C2=CC(=C(C=C2)OC)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(3,4-dimethoxyphenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological potential.

Synthesis

The synthesis of the compound typically involves the reaction of a substituted phenyl group with a thioxo-pyrimidine derivative. The general method includes refluxing a mixture of appropriate aldehydes and thiones in ethanol, followed by purification through crystallization. The compound exhibits a molecular weight of approximately 320.34 g/mol and has the molecular formula C16H20N2O5 .

Antimicrobial Activity

Recent studies have indicated that derivatives of thioxo-pyrimidines exhibit notable antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. It has shown promising results as a competitive inhibitor against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Antitumor Activity

The compound has also been investigated for its antitumor effects. In vitro studies using MCF-7 breast cancer cells indicated that it induces apoptosis with an IC50 value ranging from 23.2 to 49.9 µM. Flow cytometry analysis revealed that the compound causes cell cycle arrest at both G2/M and S phases .

Table 2: Antitumor Activity Evaluation

CompoundIC50 (µM)Mechanism of Action
Ethyl Thioxo-Pyrimidine23.2Apoptosis induction
5-Fluorouracil (5-FU)50DNA synthesis inhibition

In vivo studies further supported these findings, where treatment with the compound significantly reduced tumor mass in SEC-bearing mice by approximately 54% compared to controls .

Case Studies

  • Study on Apoptosis Induction : A study demonstrated that the compound effectively induced apoptosis in MCF-7 cells through mitochondrial pathway activation. The increase in caspase-3 activity was noted as a key indicator of apoptosis .
  • In Vivo Efficacy : Another study assessed the in vivo efficacy of the compound in tumor-bearing mice. The results showed a significant reduction in tumor volume and weight when treated with this compound compared to untreated controls .

Scientific Research Applications

Ethyl 4-(3,4-dimethoxyphenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been evaluated for various biological activities:

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of apoptotic pathways .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of bacteria and fungi. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in vitro .

Case Study 1: Anticancer Evaluation

A study published in Pharmaceuticals explored the anticancer potential of various pyrimidine derivatives including this compound. The results indicated a significant reduction in cell viability in human breast cancer cells (MCF-7) when treated with this compound at varying concentrations .

Case Study 2: Antimicrobial Testing

In a comparative study on antimicrobial agents published in the International Journal of Molecular Sciences, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects compared to standard antibiotics .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Position 4 Substituent Position 1 Substituent Position 2 Group Key Structural/Electronic Features
Ethyl 4-(3,4-dimethoxyphenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (Target) 3,4-Dimethoxyphenyl Methyl Thioxo (C=S) Electron-donating methoxy groups; bulky aryl substituent enhances lipophilicity .
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-Fluorophenyl p-Tolyl Thioxo (C=S) Fluorine introduces electronegativity and potential hydrogen bonding; p-tolyl enhances steric bulk .
Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Cyanophenyl - Thioxo (C=S) Strong electron-withdrawing cyano group reduces electron density; flattened boat conformation in crystal structure .
Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 1,3-Diphenylpyrazol-4-yl - Thioxo (C=S) Heterocyclic pyrazole group may enhance binding to enzymes or receptors .
Ethyl 4-(4-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Chlorophenyl Methyl Oxo (C=O) Chlorine provides moderate electron-withdrawing effects; oxo group reduces thiol reactivity .

Pharmacological and Physicochemical Properties

  • Fluorophenyl-containing analogs (e.g., ) exhibit enhanced bioavailability due to fluorine’s metabolic stability, while pyrazole derivatives () may target kinase enzymes .
  • Physicochemical Properties: Methoxy groups in the target compound enhance solubility in polar organic solvents (e.g., ethanol) compared to chlorophenyl or cyanophenyl derivatives . Crystal packing studies of ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate reveal intermolecular N–H⋯O/S hydrogen bonds, which stabilize the lattice and influence melting points .

Preparation Methods

Three-Component Condensation

The Biginelli mechanism initiates with acid-catalyzed formation of an acyl imine intermediate from the aldehyde and thiourea. Subsequent nucleophilic attack by the enol form of ethyl acetoacetate generates a keto-enol tautomer, which cyclizes to form the tetrahydropyrimidine core. The thioxo group at position 2 arises from thiourea, distinguishing this derivative from oxygenated analogs.

Key Reaction Parameters:

  • Catalyst: Al₂O₃-supported methanesulfonic acid (AMA) enhances reaction efficiency and recyclability, achieving yields >90%.

  • Solvent: Ethanol or polyethylene glycol (PEG) 1000 facilitates homogeneous mixing and reduces side reactions.

  • Temperature: Reflux conditions (80–100°C) optimize cyclization kinetics.

Optimization of Catalytic Systems

Acid Catalysts

Proton availability critically influences reaction rate and yield. AMA outperforms traditional catalysts (e.g., HCl, H₂SO₄) due to its Brønsted acidity and heterogeneous nature, enabling easy separation and reuse. Comparative studies show AMA-mediated reactions complete within 4–6 hours, whereas uncatalyzed reactions require >24 hours.

Catalyst Performance Table

CatalystYield (%)Reaction Time (h)Reusability (Cycles)
AMA924.55
HCl7881
H₂SO₄8561

Solvent Effects

PEG 1000 emerges as a green solvent alternative, enhancing substrate solubility and reducing environmental impact. Ethanol, while effective, necessitates higher temperatures for comparable yields.

Regioselectivity and Functional Group Compatibility

The 3,4-dimethoxyphenyl group is introduced via 3,4-dimethoxybenzaldehyde, which resists demethylation under acidic conditions. Methyl groups at positions 1 and 6 originate from ethyl acetoacetate, with no observable migration during cyclization. Thiourea’s incorporation ensures exclusive thioxo group formation at position 2, confirmed via ¹H NMR and LC-MS.

Spectral Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, COOCH₂CH₃), 2.32 (s, 3H, C6-CH₃), 3.85 (s, 6H, OCH₃), 4.15 (q, 2H, COOCH₂CH₃).

  • LC-MS (ESI⁺): m/z 391.1 [M+H]⁺, consistent with molecular formula C₁₈H₂₂N₂O₅S.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors minimizes batch-to-batch variability and improves heat management. Automated systems achieve 85–90% yields at 100 g scale, with AMA catalyst retention exceeding 95% per cycle.

Purification Protocols

Crude product isolation involves vacuum filtration and recrystallization from ethyl acetate/hexane (1:3). Purity >99% is attainable via column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 95:5).

Comparative Analysis of Synthetic Methodologies

Advantages of AMA-Catalyzed Synthesis:

  • Eco-Friendly: Reduced solvent waste and catalyst reuse align with green chemistry principles.

  • Cost-Effective: AMA preparation costs 40% less than ionic liquid catalysts.

  • Scalability: Adaptable to kilogram-scale production without yield degradation.

Limitations:

  • Sensitivity to Moisture: AMA requires anhydrous conditions to maintain activity.

  • Substrate Restrictions: Electron-deficient aldehydes exhibit slower reaction kinetics.

Reaction Byproducts and Mitigation Strategies

Common byproducts include:

  • Uncyclized intermediates: Addressed via extended reaction times or increased catalyst loading.

  • Oxidation products: Minimized by inert atmosphere (N₂ or Ar) .

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

The compound is synthesized via the Biginelli condensation , a one-pot multicomponent reaction involving aldehydes, β-ketoesters, and thiourea/urea derivatives. For example:

  • Reagents : 3,4-dimethoxybenzaldehyde, ethyl acetoacetate, thiourea, and a catalyst (e.g., NH₄Cl or acetic acid).
  • Conditions : Reflux in acetic acid for 8–12 hours, followed by recrystallization from ethanol for purification .
  • Optimization : Adjusting stoichiometry (e.g., excess thiourea to drive thione formation) and solvent polarity (acetic acid promotes cyclization). Computational reaction path searches (e.g., quantum chemical methods) can predict optimal conditions, reducing trial-and-error experimentation .

Table 1 : Representative Synthetic Conditions for Analogous Derivatives

AldehydeSolventCatalystTime (h)Yield*Reference
4-cyanophenylAcetic acidNH₄Cl8N/A
BenzaldehydeEthanolHCl12N/A

*Yields not consistently reported in crystallographic studies.

Q. How is structural characterization performed, and what key features are observed?

  • X-ray crystallography : Reveals conformation (e.g., flattened boat for dihydropyrimidinone rings) and intermolecular interactions (N–H···O/S hydrogen bonds). Disordered moieties (e.g., ethyl groups) are resolved with occupancy refinements .
  • Spectroscopy : ¹H/¹³C NMR confirms regioselectivity (e.g., methyl groups at C6) and hydrogen bonding via NH/CO resonance shifts.
  • Purification : Slow evaporation from ethanol yields single crystals suitable for diffraction studies .

Advanced Questions

Q. What intermolecular interactions stabilize the crystal lattice, and how do they influence physicochemical properties?

The crystal structure is stabilized by:

  • N–H···O hydrogen bonds : Form 1D chains along the crystallographic axis (e.g., N–H···O=C interactions with bond lengths ~2.8–3.0 Å) .
  • N–H···S interactions : Connect chains into a 3D network, enhancing thermal stability .
  • Disorder effects : Ethyl group disorder (70:30 occupancy) impacts packing density and solubility .

Table 2 : Key Crystallographic Parameters

CompoundSpace GroupConformationHydrogen BondsReference
4-cyanophenyl derivativeP1Flattened boatN–H···O, N–H···S
2,4-difluorophenyl analogP1Chair-likeN–H···O

Q. How can computational methods improve the design of derivatives with enhanced bioactivity?

  • Reaction path modeling : Quantum mechanical calculations (e.g., DFT) predict transition states and regioselectivity in Biginelli reactions .
  • Docking studies : Screen derivatives for binding to biological targets (e.g., calcium channels or bacterial enzymes) using molecular dynamics simulations .
  • SAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with antibacterial efficacy .

Q. How do substituent variations impact pharmacological activity, and how can contradictions in literature data be resolved?

  • Substituent effects :
  • 3,4-Dimethoxyphenyl : Enhances lipophilicity, potentially improving blood-brain barrier penetration.
  • Thioxo vs. oxo groups : Thione derivatives (C=S) show stronger antibacterial activity due to increased electrophilicity .
    • Resolving contradictions : Control experiments must standardize assay conditions (e.g., MIC testing against E. coli vs. S. aureus) and account for stereochemical purity .

Q. What strategies address challenges in regioselectivity during functionalization?

  • Protecting groups : Temporarily block reactive sites (e.g., methoxy groups) during electrophilic substitution .
  • Catalytic control : Use Lewis acids (e.g., FeCl₃) to direct substitution to the para position on the phenyl ring .

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